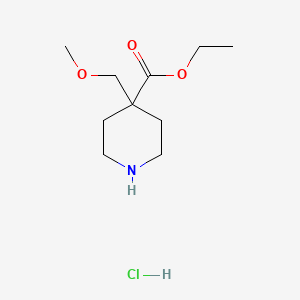
N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride
Overview
Description
N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride typically involves the following steps:
Formation of Piperidin-4-ylamine: Piperidin-4-ylamine is synthesized through the reduction of piperidine-4-carboxylic acid.
Condensation Reaction: Piperidin-4-ylamine is then reacted with formamide and hydrazine to form the triazole ring.
Dimethylation: The resulting triazole is subjected to dimethylation using methyl iodide to introduce the N,N-dimethyl groups.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional purification steps are employed to ensure the purity of the final product. Continuous flow reactors and automated systems are often used to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can be carried out at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can yield corresponding oxo derivatives.
Reduction Products: Reduction can produce reduced forms of the compound.
Substitution Products: Substitution reactions can lead to various substituted triazoles.
Scientific Research Applications
N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting various diseases.
Biology: It is used in biological research to study the effects of triazole derivatives on biological systems.
Chemistry: The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules.
Industry: It is utilized in the chemical industry for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N,N-dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide dihydrochloride: This compound is structurally similar but contains a pyrimidine ring instead of a triazole ring.
N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride: Another closely related compound with a pyrimidine ring.
Uniqueness: N,N-Dimethyl-5-(piperidin-4-yl)-1H-1,2,4-triazol-3-amine dihydrochloride is unique due to its triazole ring, which imparts different chemical and biological properties compared to pyrimidine-based compounds
Properties
IUPAC Name |
N,N-dimethyl-5-piperidin-4-yl-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5.2ClH/c1-14(2)9-11-8(12-13-9)7-3-5-10-6-4-7;;/h7,10H,3-6H2,1-2H3,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUUDNQVYHYUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid](/img/structure/B1528979.png)













